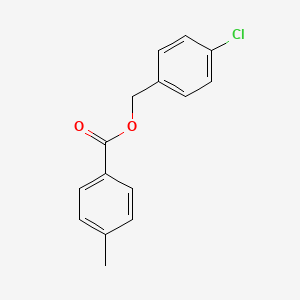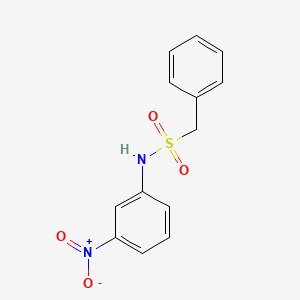
2-(4-fluorophenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, commonly known as FFPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFPO is a heterocyclic compound that contains an oxygen atom and an imidazole ring. Its unique chemical structure makes it an attractive candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of FFPO is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer growth and proliferation. FFPO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FFPO may act as an antioxidant and protect against oxidative stress, which is implicated in the development of various diseases.
Biochemical and Physiological Effects:
FFPO has been shown to have various biochemical and physiological effects. Studies have shown that FFPO can inhibit the activity of various enzymes involved in cancer growth and proliferation, including topoisomerase II and cyclin-dependent kinases. FFPO has also been shown to modulate the expression of various genes involved in cancer development and progression. In addition, FFPO may act as a vasodilator and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FFPO in lab experiments is its potential as a potent anticancer agent. FFPO has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using FFPO in lab experiments is its potential toxicity. Studies have shown that FFPO can cause cytotoxicity in normal cells at high concentrations, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research involving FFPO. One area of interest is the development of more efficient and cost-effective synthesis methods for FFPO. Another area of research involves the identification of the specific signaling pathways and genes targeted by FFPO in cancer cells. In addition, further studies are needed to determine the potential toxicity of FFPO in normal cells and to develop strategies to minimize its toxicity. Finally, the potential applications of FFPO in the treatment of neurodegenerative diseases warrant further investigation.
Synthesemethoden
FFPO can be synthesized using a variety of methods, including the oxidation of 2-(4-fluorophenyl)-4,4-dimethyl-5-phenyl-4H-imidazole using hydrogen peroxide and acetic acid. Another method involves the reaction of 2-(4-fluorophenyl)-4,4-dimethyl-5-phenyl-4H-imidazole with m-chloroperbenzoic acid. The synthesis of FFPO requires careful attention to reaction conditions and purification methods to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
FFPO has been studied extensively in the scientific community due to its potential applications in various fields. One of the primary areas of research involves the use of FFPO as a potential anticancer agent. Studies have shown that FFPO can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. FFPO has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-17(2)15(12-6-4-3-5-7-12)19-16(20(17)21)13-8-10-14(18)11-9-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUZIUKJORGKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=[N+]1[O-])C2=CC=C(C=C2)F)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)



![N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5784207.png)

![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)


![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)


